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Cat. No.: B231807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant interest within the

scientific community for its diverse pharmacological properties. Extracted from various plant

sources, this bioactive compound has demonstrated promising anti-inflammatory, antioxidant,

anticancer, and neuroprotective activities in a range of in vitro studies. These attributes position

(-)-Hinokiresinol as a compelling candidate for further investigation in drug discovery and

development programs.

This document provides detailed application notes and experimental protocols for assessing

the in vitro bioactivity of (-)-Hinokiresinol. The information herein is intended to guide

researchers in establishing robust and reproducible assays to explore the therapeutic potential

of this compound.
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Property Value

IUPAC Name
(R)-4-(3-ethenyl-3,4-dihydro-2H-1-benzopyran-

4-yl)phenol

Molecular Formula C₁₇H₁₆O₂

Molecular Weight 252.31 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, ethanol, and methanol

I. Anti-inflammatory and Antioxidant Activity
(-)-Hinokiresinol has been shown to exert potent anti-inflammatory effects by inhibiting key

enzymes and signaling pathways involved in the inflammatory cascade. Furthermore, its

antioxidant properties contribute to its overall protective effects against cellular damage.

Quantitative Data Summary
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Assay
Target/Endpoi
nt

Cell
Line/System

IC₅₀ (µM) Reference

Anti-

inflammatory

COX-2 Mediated

PGE₂ Production

LPS-stimulated

RAW 264.7
~10 [1]

iNOS-mediated

NO Production

LPS-stimulated

RAW 264.7
~15 [1]

5-LOX-mediated

Leukotriene

Production

A23187-treated

RBL-1
~5 [1]

Antioxidant
ABTS Radical

Scavenging
Cell-free 45.6 [2]

Superoxide

Anion Radical

Scavenging

Cell-free 40.5 [2]

Anti-atherogenic
LDL-Oxidation

Inhibition
Cell-free 5.6 [2]

Experimental Protocols
This protocol details the procedure to assess the inhibitory effect of (-)-Hinokiresinol on the

production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), markers of COX-2 and iNOS

activity, respectively, in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

RAW 264.7 murine macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli
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(-)-Hinokiresinol

Griess Reagent

PGE₂ ELISA kit

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to

adhere overnight.

Treatment: Pre-treat the cells with various concentrations of (-)-Hinokiresinol (e.g., 1, 5, 10,

25, 50 µM) for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control

(DMSO) and a positive control (e.g., a known COX-2/iNOS inhibitor).

Nitric Oxide (NO) Assay:

Collect the cell culture supernatant.

Mix 100 µL of supernatant with 100 µL of Griess Reagent.

Incubate at room temperature for 10 minutes.

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to

determine the nitrite concentration.

Prostaglandin E₂ (PGE₂) Assay:

Collect the cell culture supernatant.
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Measure the PGE₂ concentration using a commercial ELISA kit according to the

manufacturer's instructions.

Cell Viability (MTT Assay):

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well

and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm.

This protocol outlines the method to evaluate the inhibitory effect of (-)-Hinokiresinol on 5-

LOX-mediated leukotriene production in rat basophilic leukemia (RBL-1) cells stimulated with

the calcium ionophore A23187.

Materials:

RBL-1 cell line

Eagle's Minimum Essential Medium (EMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Calcium ionophore A23187

(-)-Hinokiresinol

Leukotriene B₄ (LTB₄) ELISA kit

MTT Assay reagents

Procedure:

Cell Culture: Maintain RBL-1 cells in EMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.
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Cell Seeding: Plate the cells in a 24-well plate at a density of 1 x 10⁶ cells/well.

Treatment: Pre-incubate the cells with different concentrations of (-)-Hinokiresinol for 15

minutes.

Stimulation: Induce leukotriene production by adding A23187 (e.g., 1 µM) and incubate for

15 minutes at 37°C.

Leukotriene B₄ (LTB₄) Assay:

Centrifuge the plate and collect the supernatant.

Determine the LTB₄ concentration using a commercial ELISA kit following the

manufacturer's protocol.

Cell Viability (MTT Assay): Perform an MTT assay as described in the previous protocol to

assess cytotoxicity.

Signaling Pathway
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Caption: (-)-Hinokiresinol inhibits inflammatory pathways.
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II. Anticancer Activity
(-)-Hinokiresinol has demonstrated cytotoxic effects against various cancer cell lines,

suggesting its potential as an anticancer agent. The primary method to assess this activity is

the MTT assay, which measures cell viability.

Quantitative Data Summary
Cell Line Cancer Type IC₅₀ (µM) Reference

MCF-7 Breast Cancer ~50-100 (Estimated) [3]

T47D Breast Cancer ~50-100 (Estimated) [3]

MDA-MB-231 Breast Cancer ~50-75 (Estimated) [3]

Note: The IC₅₀ values for anticancer activity are estimated from graphical data presented in the

cited literature and may vary depending on experimental conditions.

Experimental Protocol
This protocol describes a method to determine the cytotoxic effect of (-)-Hinokiresinol on

cancer cells.

Materials:

Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

(-)-Hinokiresinol

MTT solution (5 mg/mL in PBS)

DMSO
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Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x

10⁴ cells/well) and allow them to attach overnight.

Treatment: Treat the cells with a range of concentrations of (-)-Hinokiresinol (e.g., 1, 10, 50,

75, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the purple formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined

by plotting the percentage of viability against the log of the compound concentration.
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Anticancer Activity Experimental Workflow
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Caption: Workflow for assessing anticancer activity.
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III. Neuroprotective Activity
Preliminary studies suggest that (-)-Hinokiresinol may possess neuroprotective properties. In

vitro assays using neuronal cell lines are essential to validate and quantify these effects.

Quantitative Data Summary
Currently, specific IC₅₀ values for the neuroprotective effects of (-)-Hinokiresinol in common in

vitro models are not well-documented in publicly available literature. The protocols below

provide a framework for generating this data.

Experimental Protocols
This protocol is designed to evaluate the ability of (-)-Hinokiresinol to protect human

neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

SH-SY5Y human neuroblastoma cell line

DMEM/F12 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

(-)-Hinokiresinol

Hydrogen peroxide (H₂O₂)

MTT Assay reagents

Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based)

Procedure:

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 with 10%

FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid

(e.g., 10 µM) for 5-7 days.
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Cell Seeding: Plate the cells in a 96-well plate.

Pre-treatment: Pre-treat the cells with various concentrations of (-)-Hinokiresinol for 1-2

hours.

Induction of Oxidative Stress: Expose the cells to an appropriate concentration of H₂O₂ (e.g.,

100-200 µM) for 24 hours to induce cell death.

Cell Viability Assessment: Perform an MTT assay to quantify cell viability as a measure of

neuroprotection.

ROS Measurement (Optional): To assess the antioxidant mechanism, measure intracellular

ROS levels using a fluorescent probe like DCFDA according to the manufacturer's

instructions.

This protocol assesses the protective effect of (-)-Hinokiresinol against the neurotoxin 6-

hydroxydopamine (6-OHDA), a model for Parkinson's disease research, in rat

pheochromocytoma (PC12) cells.

Materials:

PC12 cell line

RPMI-1640 medium

Horse Serum and Fetal Bovine Serum

(-)-Hinokiresinol

6-hydroxydopamine (6-OHDA)

MTT Assay reagents

Procedure:

Cell Culture: Grow PC12 cells in RPMI-1640 supplemented with 10% horse serum and 5%

FBS.
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Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates.

Pre-treatment: Treat the cells with different concentrations of (-)-Hinokiresinol for 1 hour.

Neurotoxin Exposure: Add 6-OHDA (e.g., 50-100 µM) to the wells and incubate for 24 hours.

Cell Viability Measurement: Determine the cell viability using the MTT assay.

Logical Relationship Diagram
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Caption: Logic of in vitro neuroprotection assays.
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Disclaimer
These protocols and application notes are intended for guidance and may require optimization

based on specific laboratory conditions, cell lines, and reagent sources. It is crucial to perform

appropriate controls and validate each assay. The provided quantitative data is based on

published literature and should be confirmed experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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